molecular formula C11H18N2O B1455804 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol CAS No. 1495714-60-7

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B1455804
CAS No.: 1495714-60-7
M. Wt: 194.27 g/mol
InChI Key: XCQZASYYQRGACJ-UHFFFAOYSA-N
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Description

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a pyrazole moiety

Scientific Research Applications

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions in the study and application of this compound would depend on its specific properties and potential uses. Pyrazole derivatives are currently being explored for their potential in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol typically involves the reaction of 4-methyl-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Cyclohexanone derivative.

    Reduction: Reduced pyrazole derivative.

    Substitution: Chlorinated cyclohexane derivative.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
  • Ethanone, 1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]

Uniqueness

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-methylpyrazol-1-yl)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10-7-12-13(8-10)9-11(14)5-3-2-4-6-11/h7-8,14H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQZASYYQRGACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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